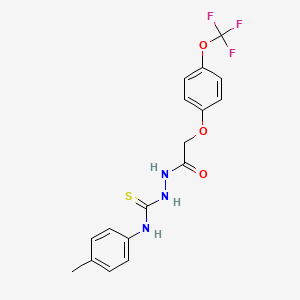
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide, also known as 4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide (4-MPT-TFM), is a thiosemicarbazide compound that has recently been used in research studies for its potential medicinal properties. It is a member of the thiosemicarbazide class of compounds and has been found to display a range of activities, such as anti-inflammatory, anti-bacterial, and anti-fungal effects. 4-MPT-TFM has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer’s disease, and inflammatory bowel disease (IBD).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Thiosemicarbazide derivatives have been explored for their potential in treating cancer. For instance, 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide and its variants were studied for their cytotoxic effects on gastric cancer cells. These compounds showed selective toxicity to cancer cells over normal fibroblasts, highlighting their promise as anticancer agents. These studies also suggest possible DNA intercalating properties of such compounds, contributing to their anticancer activity (Pitucha et al., 2020).
Anti-Inflammatory Evaluation
- Thiosemicarbazide derivatives have been investigated for anti-inflammatory properties. Research on 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid, which are structurally related to thiosemicarbazides, showed significant anti-inflammatory activity. Such studies indicate the therapeutic potential of these compounds in inflammation-related conditions (Virmani & Hussain, 2014).
Antimicrobial Properties
- The antimycotic activity of thiosemicarbazide derivatives has been explored. Compounds like 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones, derived from thiosemicarbazides, showed promising antimycotic properties (Wujec et al., 2004).
Analgesic and Anti-Inflammatory Activities
- Certain thiosemicarbazides have been found to exhibit significant analgesic and anti-inflammatory activities. For instance, studies on acetic acid hydrazide containing 5-methyl-2-benzoxazolinone and its thiosemicarbazide derivatives demonstrated high activity in this area, indicating their potential for pain relief and inflammation management (Salgın-Gökşen et al., 2007).
Antioxidant Properties
- Thiosemicarbazide derivatives also exhibit antioxidant properties. For example, compounds like 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazides have shown good scavenging activity of DPPH radicals, suggesting their potential as antioxidants (Kuş et al., 2008).
Anticonvulsant Activity
- Research on l-(2,6-dimethylphenoxyacetyl)-4-(substituted phenyl)thiosemicarbazides and their derivatives has shown anticonvulsant properties. These compounds have been found to provide protection against convulsions in mice and selectively inhibit NAD-dependent oxidations in rat brain homogenates (Parmar et al., 1977).
Antitumor Activities
- The potential of thiosemicarbazide derivatives in treating tumors has been investigated. For instance, triazole derivatives containing thiosemicarbazides have shown promising antitumor activities, highlighting the therapeutic potential of these compounds in cancer treatment (Koparir, 2019).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)21-16(27)23-22-15(24)10-25-13-6-8-14(9-7-13)26-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRTONRLMDMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-1-(2-(4-(trifluoromethoxy)phenoxy)acetyl)thiosemicarbazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

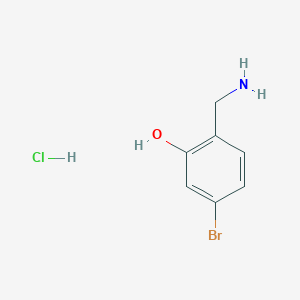
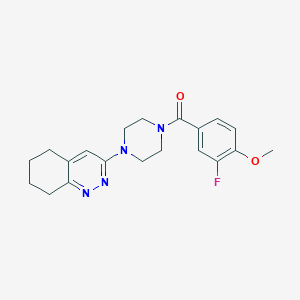
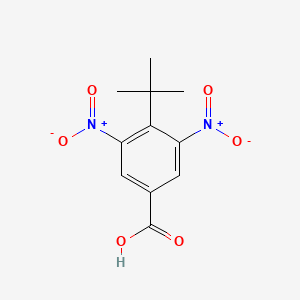
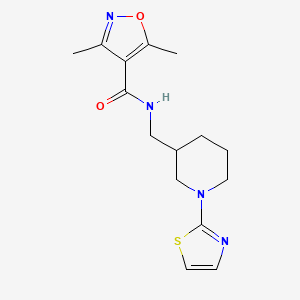
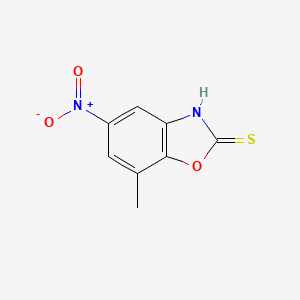
![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)
![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)
![5-Cyclohexyl-10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2645478.png)





![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)